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  • Product: Tert-butyl 4-bromophenethyl(methyl)carbamate
  • CAS: 1191063-30-5

Core Science & Biosynthesis

Foundational

Strategic Scaffolding in CNS Ligand Design: The Utility of Tert-butyl 4-bromophenethyl(methyl)carbamate

Executive Summary: The Lynchpin Intermediate In the high-stakes arena of Central Nervous System (CNS) drug discovery, the selection of a versatile scaffold can dictate the velocity of a Lead Optimization campaign. Tert-b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lynchpin Intermediate

In the high-stakes arena of Central Nervous System (CNS) drug discovery, the selection of a versatile scaffold can dictate the velocity of a Lead Optimization campaign. Tert-butyl 4-bromophenethyl(methyl)carbamate is not merely a reagent; it is a "privileged structure" precursor.

Functionally, this molecule represents a masked, diverse-ready phenethylamine . It addresses two critical challenges in medicinal chemistry:

  • Metabolic Stability: The N-methyl group (pre-installed) mitigates Monoamine Oxidase (MAO) degradation, a common failure point for primary phenethylamines.

  • Divergent Synthesis: The 4-bromo substituent serves as a high-fidelity handle for palladium-catalyzed cross-couplings, enabling the rapid generation of biaryl libraries targeting GPCRs (specifically TAAR1 and 5-HT sub-families).

This guide delineates the therapeutic utility of this scaffold, moving beyond simple synthesis into its application in Fragment-Based Drug Discovery (FBDD) and radiotracer development.

Chemical Biology & Mechanism of Action

To understand the therapeutic potential, one must deconstruct the scaffold into its pharmacophoric elements. This molecule is the N-Boc protected form of 4-bromo-N-methylphenethylamine .

The Pharmacophore Triad
  • The Phenethylamine Core: This is the universal key for monoaminergic transporters (DAT, NET, SERT) and receptors (Dopamine D2, Serotonin 5-HT2A/2C, TAAR1).

  • The N-Methyl Group: Unlike primary amines, the secondary N-methyl amine often exhibits superior Blood-Brain Barrier (BBB) penetration due to increased lipophilicity (

    
    ) and reduced hydrogen bond donor count. It also alters the binding profile, often favoring transporter inhibition over release.
    
  • The 4-Bromo "Vector": In Structure-Activity Relationship (SAR) studies, the para-position of the phenyl ring is a critical vector. Substitutions here determine selectivity. For example, bulky aryl groups at the 4-position can shift affinity from 5-HT2A (hallucinogenic) to TAAR1 (antipsychotic/anti-addiction).

Therapeutic Applications[1][2][3][4][5]
A. Trace Amine-Associated Receptor 1 (TAAR1) Agonists

TAAR1 has emerged as a non-dopaminergic target for schizophrenia and substance use disorders. Ligands like RO5166017 demonstrate that 4-substituted phenethylamines can normalize dopaminergic firing without the extrapyramidal side effects of typical antipsychotics.

  • Strategy: Use the 4-bromo handle to couple heteroaryl rings (e.g., pyridine, pyrazole).

  • Mechanism:[1][2][3][4] Agonism of TAAR1 in the presynaptic terminal modulates dopamine release via PKC/PKA signaling.

B. Radiopharmaceutical Precursors

The 4-bromo moiety is an ideal leaving group for stannylation, followed by radio-halogenation.

  • PET Imaging: Conversion to [18F] or [11C] analogs for mapping neuroreceptor density.

  • SPECT Imaging: Conversion to [123I] analogs.

Synthetic Workflow & Visualization

The utility of this scaffold lies in its ability to undergo "Late-Stage Diversification." The Boc group protects the amine during harsh metal-catalyzed couplings, preventing catalyst poisoning.

Diagram 1: The Divergent Synthesis Pathway

This diagram illustrates how the core scaffold serves as a hub for accessing three distinct therapeutic classes.

G Core Tert-butyl 4-bromophenethyl (methyl)carbamate (The Scaffold) Suzuki Pd-Catalyzed Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Diversity Vector Stannylation Pd-Catalyzed Stannylation (Sn2Me6) Core->Stannylation Isotopic Exchange Buchwald Buchwald-Hartwig Amination Core->Buchwald N-Arylation TAAR1 TAAR1 Agonists (Biaryl Analogs) Target: Schizophrenia Suzuki->TAAR1 1. Coupling 2. Deprotection Radiotracer PET/SPECT Ligands (18F/123I) Target: Diagnostics Stannylation->Radiotracer 1. Halodestannylation 2. Deprotection SNRI SNRI-like Derivatives Target: Depression Buchwald->SNRI Library Expansion

Caption: The "Hub-and-Spoke" model showing the transformation of the brominated scaffold into antipsychotics (TAAR1), radiotracers, and antidepressants via orthogonal metal-catalyzed reactions.

Experimental Protocols

As a senior scientist, I emphasize that reproducibility is the currency of trust . The following protocols are optimized for the N-Boc protected scaffold to minimize side reactions like proto-dehalogenation.

Protocol A: Suzuki-Miyaura Cross-Coupling (Library Generation)

Objective: To attach an aryl ring at the 4-position, creating a biaryl TAAR1 pharmacophore.

Reagents:

  • Scaffold: Tert-butyl 4-bromophenethyl(methyl)carbamate (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) — Selected for resistance to oxidative addition failure.

  • Base: K2CO3 (2M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Charge a microwave vial with the scaffold, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Rationale: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Solvation: Inject degassed 1,4-dioxane and 2M K2CO3 via syringe.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor via LC-MS. Look for the disappearance of the Bromide isotope pattern (1:1 ratio at M and M+2).

  • Workup: Filter through a Celite pad (to remove Pd black). Dilute with EtOAc, wash with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Boc-Deprotection (Releasing the Active Amine)

Objective: To remove the protecting group without affecting the newly formed biaryl bond.

Reagents:

  • Substrate: Biaryl-carbamate intermediate

  • Acid: Trifluoroacetic Acid (TFA)[5]

  • Scavenger: Triethylsilane (TES) — Optional but recommended if the biaryl system is electron-rich.

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate in DCM (0.1 M concentration). Cool to 0°C.

  • Acidolysis: Add TFA dropwise (Final ratio 4:1 DCM:TFA).

  • Reaction: Stir at Room Temperature for 1–2 hours.

    • Scientific Note: The evolution of isobutylene gas indicates the reaction is proceeding.

  • Quenching (Critical): Do not rotary evaporate TFA directly if the product is volatile. Quench with saturated NaHCO3 (aq) until pH > 8.

  • Extraction: Extract the free base into DCM. Dry over Na2SO4.

  • Salt Formation: For biological testing, convert to the HCl or Fumarate salt immediately to ensure stability.

Quantitative Data Summary: Structure-Activity Relationships

The following table summarizes how modifications to the 4-position (starting from our Bromide scaffold) influence receptor selectivity, based on aggregated literature data for phenethylamines.

4-Position SubstituentTarget Affinity (Primary)Target Affinity (Secondary)Therapeutic Indication
-Br (The Scaffold) Weak 5-HT2A NET/DAT (Moderate) Precursor / Intermediate
-PhenylTAAR1 (

< 50 nM)
D2 (Low)Antipsychotic / Addiction
-Iodine (

)
SERT / DAT5-HT2ASPECT Imaging Agent
-OCH35-HT2A (Agonist)5-HT2CPsychedelic (Hallucinogen)
-CF35-HT2B5-HT2AAnorectic (Cardiotoxicity risk)

Pathway Visualization: Mechanism of Action (TAAR1)

This diagram explains why we synthesize these derivatives. It shows the intracellular cascade triggered when the derived ligand binds TAAR1.

TAAR1_Pathway Ligand Derived Ligand (4-Aryl-N-methylphenethylamine) Receptor TAAR1 Receptor (GPCR - Gs coupled) Ligand->Receptor Binding AC Adenylyl Cyclase Receptor->AC Gs Activation cAMP cAMP (Increase) AC->cAMP Catalysis PKA PKA Activation cAMP->PKA Signaling KChannel Kir3 Channel (Inhibition) PKA->KChannel Phosphorylation Dopamine Modulation of Dopaminergic Firing KChannel->Dopamine Excitability Change

Caption: Intracellular signaling cascade initiated by TAAR1 agonists derived from the scaffold, leading to modulation of dopaminergic neurotransmission.

References

  • Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights. ACS Pharmacol. Transl. Sci. (2022).[6] A comprehensive review of TAAR1 agonists derived from phenethylamine scaffolds.

  • Suzuki-Miyaura Cross-Coupling: Status and Recent Developments. Chem. Rev. (1995/Updated). The foundational text for the palladium chemistry utilized in Protocol A.

  • 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules (2020). Details the broad application of the phenethylamine core in adrenergic and dopaminergic drug design.

  • Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in Substance Use Disorders. Front. Pharmacol. (2016). Discusses the specific pharmacology of 4-substituted phenethylamines.

  • Synthesis of Carbamates: Organic Carbamates in Drug Design. J. Med. Chem. (2015).[7] Provides context on the stability and deprotection of the Boc-carbamate moiety.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of Tert-butyl 4-bromophenethyl(methyl)carbamate

This Application Note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions using Tert-butyl 4-bromophenethyl(methyl)carbamate . This reagent is a critical building block for int...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions using Tert-butyl 4-bromophenethyl(methyl)carbamate . This reagent is a critical building block for introducing the N-methyl-phenethylamine pharmacophore—a privileged structure in medicinal chemistry targeting CNS disorders (e.g., monoamine reuptake inhibitors) and kinase inhibition.

Introduction & Chemical Profile[1][2][3][4][5][6][7]

Tert-butyl 4-bromophenethyl(methyl)carbamate (henceforth referred to as Compound 1 ) functions as the electrophilic coupling partner (aryl halide) in Suzuki-Miyaura reactions. Its structural significance lies in the N-Boc-protected N-methyl-ethylamine tail, which serves as a masked secondary amine.

The primary synthetic challenge is chemoselectivity : coupling the aryl bromide with a boronic acid/ester while maintaining the integrity of the acid-labile tert-butoxycarbonyl (Boc) protecting group. While Boc groups are generally stable to base (the standard condition for Suzuki coupling), high temperatures or specific Lewis-acidic palladium species can trigger premature deprotection or side reactions.

Chemical Profile
PropertySpecification
IUPAC Name tert-butyl (4-bromophenethyl)(methyl)carbamate
Structure 4-Br-C₆H₄-CH₂CH₂-N(Me)-Boc
Role Electrophile (Aryl Bromide)
Molecular Weight ~314.22 g/mol
Physical State Viscous oil or low-melting white solid (depending on purity)
Solubility Soluble in DCM, THF, Dioxane, Toluene, DMF
Stability Stable to aqueous base (K₂CO₃, Cs₂CO₃); Labile to strong acids (TFA, HCl)

Reaction Optimization & Mechanistic Insights

Catalyst Selection

For Compound 1 , the aryl bromide bond is moderately reactive.

  • Standard Efficiency: Pd(dppf)Cl₂·DCM is the workhorse catalyst. The bidentate dppf ligand prevents catalyst decomposition and promotes the reductive elimination step.

  • High-Steric Demand: If coupling with ortho-substituted boronic acids, use Pd(OAc)₂ + SPhos or XPhos Pd G3 . These electron-rich Buchwald ligands facilitate oxidative addition and stabilize the monoligated Pd(0) species.

Base & Solvent Effects
  • Base: K₂CO₃ (2.0–3.0 equiv) is preferred. It provides sufficient basicity for transmetallation without degrading the Boc group. K₃PO₄ is an excellent alternative for sensitive substrates. Avoid strong alkoxides (KOtBu) which may trigger elimination reactions on the ethyl linker.

  • Solvent: A biphasic system is critical to dissolve the inorganic base.

    • Preferred:1,4-Dioxane / Water (4:1) .

    • Alternative: Toluene / Water (for hydrophobic boronic acids).

Mechanistic Pathway (DOT Diagram)

SuzukiMechanism cluster_protection Critical Control Point Start Start: Compound 1 (Aryl Bromide) OxAdd Oxidative Addition Ar-Pd(II)-Br Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd Cycle Start TransMet Transmetallation Ar-Pd(II)-R OxAdd->TransMet + Activated Boron Boron Boronic Acid R-B(OH)2 BaseStep Base Activation (OH- / CO3--) Boron->BaseStep Activation BaseStep->TransMet Boronate Species RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Product: N-Boc Biaryl RedElim->Product

Caption: Catalytic cycle emphasizing the activation of the boronic acid and the regeneration of Pd(0).

Experimental Protocols

Protocol A: Standard Conditions (Robust & Scalable)

Recommended for coupling with simple phenyl, pyridyl, or electron-rich boronic acids.

Reagents:

  • Compound 1 (1.0 equiv)[1][2]

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: Charge a reaction vial (microwave or round-bottom) with Compound 1, Boronic Acid, and K₂CO₃.

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (solid) under a positive stream of inert gas.

  • Reaction: Heat to 80–90 °C for 4–16 hours. (Monitor by LCMS; look for disappearance of SM @ ~314 m/z).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The Boc group makes the product less polar than the free amine.

Protocol B: "Difficult" Substrates (Sterically Hindered)

Use this for ortho-substituted boronic acids or electron-poor heterocycles.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) (Or use XPhos Pd G3 precatalyst).

  • Base: K₃PO₄ (3.0 equiv) – Phosphate is gentler and often superior for hindered couplings.

  • Solvent: Toluene / Water (10:1).

Procedure:

  • Pre-mix Pd(OAc)₂ and SPhos in the solvent for 10 mins under Argon to form the active species (solution turns yellow/orange).

  • Add Compound 1, Boronic Acid, and solid K₃PO₄.

  • Heat to 100 °C for 12 hours.

    • Note: The higher boiling point of toluene allows for higher energy input to overcome steric barriers.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion Oxidative addition is slow.Switch to XPhos Pd G3 or Pd(dtbpf)Cl₂ . Increase temp to 100°C.
Debromination (Ar-H) Protodebromination of SM.Use anhydrous conditions (DMF/Cs₂CO₃) or increase catalyst loading. Ensure solvent is degassed.
Boc Loss Thermal/Acidic instability.Ensure base is present before heating. Check pH of aqueous layer (should be >9). Lower temp to 70°C.
Homocoupling (Ar-Ar) Oxygen in system.Re-degas solvents (sparge with Ar for 15 min).

Workflow Diagram

Workflow Step1 1. Weigh Reagents (Glovebox or Air) Step2 2. Degas Solvents (Critical Step) Step1->Step2 Step3 3. Catalyst Addition (Under Ar Flow) Step2->Step3 Step4 4. Heating (80-100°C) Step3->Step4 Step5 5. QC Check (LCMS/TLC) Step4->Step5

Caption: Step-by-step experimental workflow for ensuring high-yield coupling.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved October 24, 2025. Link

  • Sigma-Aldrich. (n.d.). Product Specification: Boc-protected amines.[4][5] Link(General reference for reagent stability).

Sources

Application

Using Tert-butyl 4-bromophenethyl(methyl)carbamate as a building block for alkaloids

An In-Depth Guide to the Strategic Application of Tert-butyl 4-bromophenethyl(methyl)carbamate in Alkaloid Synthesis Authored by a Senior Application Scientist This document provides a comprehensive technical guide for r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Application of Tert-butyl 4-bromophenethyl(methyl)carbamate in Alkaloid Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Tert-butyl 4-bromophenethyl(methyl)carbamate as a versatile building block in the synthesis of complex alkaloids. We will delve into the core chemical principles that make this reagent a powerful tool, providing detailed mechanistic rationale, step-by-step experimental protocols, and workflow visualizations to facilitate its successful implementation in the laboratory.

Introduction: A Multifunctional Building Block for Complex Architectures

The quest for efficient and modular synthetic routes to alkaloids, a class of natural products with profound physiological activity, is a central theme in modern organic chemistry. Tert-butyl 4-bromophenethyl(methyl)carbamate has emerged as a preeminent starting material in this field due to the strategic orchestration of its functional groups. This single molecule elegantly combines four key structural features essential for the construction of diverse alkaloid scaffolds:

  • The Phenethylamine Core: This motif is the foundational backbone of numerous alkaloid families, including the vast class of isoquinoline alkaloids and Amaryllidaceae alkaloids.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the secondary amine. Its stability under a wide range of conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal temporary shield to prevent unwanted nucleophilicity and basicity during sensitive synthetic steps.[1][2]

  • The Aryl Bromide: The bromine atom positioned on the aromatic ring serves as a highly versatile synthetic handle. It is an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the intramolecular Heck reaction, enabling the formation of intricate polycyclic systems.[3][4]

  • The N-Methyl Group: Many target alkaloids are N-methylated. Incorporating this group from the outset simplifies the synthetic route, obviating the need for a separate N-methylation step late in the synthesis.

This unique combination allows for a convergent and strategic approach to complex targets, where key ring systems can be forged with high efficiency and control.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. The table below summarizes the key characteristics of Tert-butyl 4-bromophenethyl(methyl)carbamate.

PropertyValue
Molecular Formula C₁₄H₂₀BrNO₂
Molecular Weight 314.22 g/mol
Appearance Typically a white to off-white solid or a colorless oil
IUPAC Name tert-butyl (4-bromophenethyl)(methyl)carbamate
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate
Stability Stable under standard laboratory conditions; sensitive to strong acids which cleave the Boc group.[5]

Core Synthetic Strategies & Mechanistic Rationale

The true power of this building block lies in its capacity to participate in sophisticated, ring-forming cascade reactions. The following sections detail the primary synthetic strategies and the underlying principles that govern their success.

Strategy 1: Intramolecular Heck Reaction for Benzylic Quaternary Centers

One of the most powerful applications of this building block is in the construction of benzylic quaternary carbon centers, a challenging structural motif found in alkaloids like mesembrine.[6] The intramolecular Heck reaction provides an elegant solution by forming a C-C bond between the aryl bromide and a tethered alkene.

Causality and Experimental Insight: The reaction is initiated by the oxidative addition of the aryl bromide to a Palladium(0) catalyst. The resulting Pd(II) complex then undergoes an intramolecular migratory insertion with the alkene. The final step is a β-hydride elimination to regenerate the Pd(0) catalyst and yield the cyclized product. The Boc-protected nitrogen is crucial as it prevents coordination with the palladium catalyst, which could otherwise inhibit the reaction. The choice of ligands, base, and solvent is critical for optimizing yield and selectivity.[3][7]

G Workflow for Intramolecular Heck Reaction. reactant Tert-butyl 4-bromophenethyl(methyl)carbamate (with alkene tether) oxidative_add Oxidative Addition reactant->oxidative_add pd0 Pd(0)L₂ pd0->oxidative_add pd_complex Aryl-Pd(II)-Br Complex oxidative_add->pd_complex insertion Intramolecular Migratory Insertion pd_complex->insertion cyclized_pd Cyclized Alkyl-Pd(II) Intermediate insertion->cyclized_pd elimination β-Hydride Elimination cyclized_pd->elimination elimination->pd0 Catalyst Regeneration product Polycyclic Alkaloid Core (e.g., Mesembrine type) elimination->product base Base base->elimination

Caption: Workflow for Intramolecular Heck Reaction.

Strategy 2: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

The phenethylamine core of the building block is ideal for synthesizing tetrahydroisoquinoline alkaloids.[8][9] This classic reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Causality and Experimental Insight: To utilize our building block in a Pictet-Spengler reaction, the Boc group must first be removed. This is typically achieved with a strong acid like trifluoroacetic acid (TFA).[5] The resulting secondary amine, 4-bromo-N-methylphenethylamine, can then be reacted with an aldehyde. The acid catalyst protonates the intermediate imine, forming a highly electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring to forge the new heterocyclic ring.[10] The presence of electron-donating groups on the aromatic ring can accelerate this reaction, allowing it to proceed under milder conditions.[10]

G Pictet-Spengler Synthesis Pathway. start_mat Tert-butyl 4-bromophenethyl(methyl)carbamate deprotection Boc Deprotection (e.g., TFA) start_mat->deprotection amine Secondary Amine Intermediate deprotection->amine condensation Condensation amine->condensation aldehyde Aldehyde (R-CHO) aldehyde->condensation iminium Iminium Ion Formation (Acid Catalyst, H⁺) condensation->iminium cyclization Electrophilic Aromatic Substitution (Ring Closure) iminium->cyclization product Tetrahydroisoquinoline Alkaloid cyclization->product

Caption: Pictet-Spengler Synthesis Pathway.

Detailed Application Protocols

The following protocols are representative examples designed to be self-validating and serve as a starting point for laboratory investigation.

Protocol 1: Synthesis of a Mesembrine-Type Core via Intramolecular Heck Reaction

This protocol outlines the synthesis of a key intermediate for mesembrine-type alkaloids, leveraging the intramolecular Heck reaction to construct the characteristic bridged ring system. This is adapted from strategies used in the formal synthesis of Sceletium alkaloids.[6]

Step A: Substrate Preparation (Alkene Tethering) The starting material, Tert-butyl 4-bromophenethyl(methyl)carbamate, must first be functionalized with an appropriate alkene tether. This is typically achieved by acylation or alkylation of a precursor. For this protocol, we assume the successful synthesis of the requisite Heck precursor.

Step B: Intramolecular Heck Cyclization

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
Heck Precursor (Alkene-tethered carbamate)-1.01.0
Palladium(II) Acetate (Pd(OAc)₂)224.500.050.05
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.200.20
Triethylamine (Et₃N)101.193.03.0
Anhydrous Acetonitrile (MeCN)41.05--

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Heck Precursor (1.0 mmol), Palladium(II) Acetate (0.05 mmol), and Tri(o-tolyl)phosphine (0.20 mmol).

  • Seal the flask with a septum and purge with dry Argon or Nitrogen for 15 minutes.

  • Via syringe, add anhydrous Acetonitrile (to achieve a 0.1 M concentration) followed by triethylamine (3.0 mmol).

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the organic filtrates and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and purity.

Protocol 2: Two-Step Synthesis of a Tetrahydroisoquinoline

This protocol demonstrates the conversion of the building block into a functionalized tetrahydroisoquinoline via Boc-deprotection followed by a Pictet-Spengler reaction.

Step A: Boc-Deprotection

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Details
Tert-butyl 4-bromophenethyl(methyl)carbamate314.221.01.0 eq
Dichloromethane (DCM)84.93-5 mL (0.2 M)
Trifluoroacetic Acid (TFA)114.02-5 mL (1:1 v/v with DCM)

Procedure:

  • Dissolve Tert-butyl 4-bromophenethyl(methyl)carbamate (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask at room temperature.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (5 mL) dropwise to the stirred solution. The Boc group cleavage produces isobutylene and CO₂, so ensure adequate ventilation.[1][5]

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in DCM and neutralize by carefully adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude secondary amine (4-bromo-N-methylphenethylamine), which can often be used in the next step without further purification.

Step B: Pictet-Spengler Cyclization

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
Crude 4-bromo-N-methylphenethylamine (from Step A)214.11~1.01.0
Acetaldehyde44.051.21.2
Formic Acid (88%)46.03-Catalyst
Toluene92.14-Solvent

Procedure:

  • Dissolve the crude amine from Step A (~1.0 mmol) in toluene (10 mL).

  • Add formic acid (0.5 mL) to the solution.

  • Add acetaldehyde (1.2 mmol) and heat the mixture to 80°C for 6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a 2M NaOH solution to pH > 10.

  • Extract the product into ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to yield the desired 1,2-dimethyl-6-bromo-1,2,3,4-tetrahydroisoquinoline.

  • Confirm the structure and purity via NMR and MS analysis.

References

  • Dong, Z., & Scammells, P. J. (2007). New Methodology for the N-Demethylation of Opiate Alkaloids. The Journal of Organic Chemistry, 72(25), 9881–9885. [Link]

  • McCamley, K., & Scammells, P. J. (2004). Efficient N-Demethylation of Opiate Alkaloids Using a Modified Nonclassical Polonovski Reaction. The Journal of Organic Chemistry, 69(2), 500–503. [Link]

  • Thavaneswaran, S., McCamley, K., & Scammells, P. J. (2006). N-Demethylation of Alkaloids. Natural Product Communications, 1(10), 1934578X0600101. [Link]

  • Pictet–Spengler reaction. (2023). In Wikipedia. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). archem.com. [Link]

  • Pictet-Spengler reaction. (n.d.). chemeurope.com. [Link]

  • Wang, X., et al. (2016). A Concise Total Synthesis of (−)-Mesembrine. Organic Letters, 18(20), 5436–5439. [Link]

  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. (2020). Journal of the American Chemical Society, 142(18), 8126–8133. [Link]

  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC. [Link]

  • BOC Protection and Deprotection. (2021). J&K Scientific LLC. [Link]

  • Intramolecular Heck reaction. (2023). In Wikipedia. [Link]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 1–320. [Link]

  • Szántay, C. Jr., et al. (2012). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 17(12), 13612–13647. [Link]

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (2021). Molecules, 26(15), 4443. [Link]

  • Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. (2021). The Journal of Organic Chemistry, 86(17), 11451–11462. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules, 21(6), 766. [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. [Link]

  • Formal Synthesis of Sceletium Alkaloids, (±)-Mesembrine and (±)-Mesembranol. (2007). SYNLETT, 2007(10), 1599–1601. [Link]

  • Krstenansky, J. L. (2017). Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology. Journal of Ethnopharmacology, 195, 10–19. [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]

Sources

Method

A-Detailed-Guide-to-the-N-methylation-of-4-bromophenethylamine-using-Boc-Protection

[Application Notes and Protocols] Introduction The N-methylation of phenethylamines is a critical transformation in medicinal chemistry and drug development.[1] N-methylated phenethylamines often exhibit altered pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

[Application Notes and Protocols]

Introduction

The N-methylation of phenethylamines is a critical transformation in medicinal chemistry and drug development.[1] N-methylated phenethylamines often exhibit altered pharmacological profiles, including modified receptor binding affinity, metabolic stability, and blood-brain barrier permeability, compared to their primary amine counterparts.[1] 4-bromophenethylamine is a valuable synthetic intermediate, and its N-methylated derivative serves as a precursor for a wide range of biologically active compounds.

This technical guide provides a comprehensive, in-depth protocol for the N-methylation of 4-bromophenethylamine. The synthesis involves a three-step sequence:

  • Protection of the primary amine with the tert-butyloxycarbonyl (Boc) group.

  • N-methylation of the Boc-protected amine.

  • Deprotection to yield the final N-methyl-4-bromophenethylamine.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but also the underlying chemical principles and rationale for each step.

Strategic Overview: The Role of Boc Protection

Direct methylation of a primary amine can be challenging due to the potential for over-methylation, leading to the formation of quaternary ammonium salts. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is a robust strategy to circumvent this issue. The Boc group is ideal for this purpose due to its ease of introduction, stability to a wide range of reaction conditions, and facile removal under acidic conditions.[2][3]

The overall synthetic strategy is depicted in the workflow below:

Synthesis_Workflow Start 4-Bromophenethylamine Boc_Protected N-Boc-4-bromophenethylamine Start->Boc_Protected Boc Protection Methylated N-Boc-N-methyl-4-bromophenethylamine Boc_Protected->Methylated N-Methylation Final_Product N-Methyl-4-bromophenethylamine Methylated->Final_Product Deprotection

Caption: Synthetic workflow for N-methylation.

Part 1: Boc Protection of 4-Bromophenethylamine

The initial step involves the protection of the primary amine of 4-bromophenethylamine with a Boc group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3][4] The base serves to neutralize the in situ generated acid and drive the reaction to completion.[2]

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a stable carbamate.[3]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral Protected_Amine R-NH-Boc Tetrahedral->Protected_Amine Collapse Byproducts t-BuOH + CO₂ Tetrahedral->Byproducts

Caption: Mechanism of Boc protection.

Experimental Protocol: N-Boc-4-bromophenethylamine
Reagent/SolventMolecular WeightQuantityMoles (mmol)Equivalents
4-Bromophenethylamine200.08 g/mol 5.00 g25.01.0
Di-tert-butyl dicarbonate (Boc₂O)218.25 g/mol 6.55 g30.01.2
Triethylamine (TEA)101.19 g/mol 3.79 mL27.51.1
Dichloromethane (DCM)-100 mL--

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenethylamine (5.00 g, 25.0 mmol).

  • Dissolution: Dissolve the starting material in dichloromethane (100 mL).

  • Base Addition: Add triethylamine (3.79 mL, 27.5 mmol) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Add di-tert-butyl dicarbonate (6.55 g, 30.0 mmol) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction with the addition of 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Boc-4-bromophenethylamine as a white solid.

Part 2: N-Methylation of N-Boc-4-bromophenethylamine

With the amine protected, the next step is the N-methylation. A common and effective method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the carbamate nitrogen, followed by quenching with an electrophilic methyl source, such as methyl iodide (MeI).[5][6][7]

Causality in Reagent Choice:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the relatively non-acidic N-H of the carbamate.

  • Methyl Iodide (MeI): A potent electrophile that readily reacts with the generated anion to form the N-methyl bond.

  • Anhydrous THF: A dry, aprotic solvent is crucial to prevent quenching of the sodium hydride and the anionic intermediate.[5]

Experimental Protocol: N-Boc-N-methyl-4-bromophenethylamine
Reagent/SolventMolecular WeightQuantityMoles (mmol)Equivalents
N-Boc-4-bromophenethylamine300.20 g/mol 3.00 g10.01.0
Sodium Hydride (60% in mineral oil)24.00 g/mol 0.60 g15.01.5
Methyl Iodide (MeI)141.94 g/mol 0.93 mL15.01.5
Anhydrous Tetrahydrofuran (THF)-50 mL--

Procedure:

  • Setup: In an oven-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-bromophenethylamine (3.00 g, 10.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous THF (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (0.60 g of 60% dispersion in mineral oil, 15.0 mmol) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Stir the suspension at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (0.93 mL, 15.0 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quench: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Workup:

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-Boc-N-methyl-4-bromophenethylamine.

Part 3: Deprotection to Yield N-Methyl-4-bromophenethylamine

The final step is the removal of the Boc protecting group to unveil the desired N-methylated amine. This is typically achieved under acidic conditions, where the Boc group is cleaved to form the free amine, isobutylene, and carbon dioxide.[3][8][9][10] Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a common and effective reagent system for this transformation.[3][8]

Mechanism of Deprotection:

The deprotection is initiated by the protonation of the carbamate carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable carbocation.[9][10]

Deprotection_Mechanism Protected_Amine R-N(Me)-Boc Protonation Protonation (H⁺) Protected_Amine->Protonation Cleavage Cleavage Protonation->Cleavage Forms t-butyl cation Decarboxylation Decarboxylation Cleavage->Decarboxylation Forms carbamic acid Final_Product R-NHMe₂⁺ Decarboxylation->Final_Product Releases CO₂

Caption: Mechanism of Boc deprotection.

Experimental Protocol: N-Methyl-4-bromophenethylamine
Reagent/SolventQuantity
N-Boc-N-methyl-4-bromophenethylamine2.00 g
Dichloromethane (DCM)20 mL
Trifluoroacetic Acid (TFA)5 mL

Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve N-Boc-N-methyl-4-bromophenethylamine (2.00 g) in dichloromethane (20 mL).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (5 mL) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Workup:

    • Dissolve the residue in ethyl acetate (50 mL).

    • Wash with saturated NaHCO₃ solution (3 x 30 mL) to neutralize the acid.

    • Wash with brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-methyl-4-bromophenethylamine.

  • Purification (Optional): If necessary, the product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Characterization

The identity and purity of the products at each stage should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the Boc group and the N-methyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the carbamate.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.[5]

  • Methyl iodide is a toxic and volatile substance. Handle with caution.

  • Trifluoroacetic acid is a strong, corrosive acid. Handle with care.

References

  • Lokey Lab Protocols. (2017, March 2). N-Methylation of Boc amino acids. Wikidot. [Link]

  • Eschweiler–Clarke reaction. In Wikipedia. [Link]

  • Reductive amination. In Wikipedia. [Link]

  • Malkov, A. V., et al. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8425–8427. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?. [Link]

  • Tang, W., et al. Organic Syntheses Procedure. [Link]

  • The Royal Society of Chemistry. Experimental Procedure. [Link]

  • ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. [Link]

  • MDPI. (2021). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

  • Google Patents. CN103965094A - N-methyl-4-amino-5-bromo-phthalimide synthesis method.
  • Substituted phenethylamine. In Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of tert-Butyl 4-bromophenethyl(methyl)carbamate Synthesis

Status: Online Agent: Senior Application Scientist Ticket ID: #SYN-N-METH-004 Topic: Yield Optimization & Troubleshooting Guide Executive Summary The synthesis of tert-butyl 4-bromophenethyl(methyl)carbamate is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: #SYN-N-METH-004 Topic: Yield Optimization & Troubleshooting Guide

Executive Summary

The synthesis of tert-butyl 4-bromophenethyl(methyl)carbamate is a critical intermediate step, often utilized to generate N-methylated phenethylamine scaffolds for cross-coupling reactions. While the target molecule appears simple, the introduction of the N-methyl group onto the carbamate nitrogen is the primary yield-limiting step.

This guide moves beyond standard textbook procedures, addressing the specific "hidden" variables that cause yield attrition in this specific scaffold: carbamate pKa thresholds, reagent quality (NaH), and anhydrous integrity.

Module 1: Strategic Route Selection

Q: What is the most robust synthetic pathway for high-yield scale-up?

A: While reductive amination (4-bromophenethyl amine + formaldehyde) seems shorter, it is prone to over-alkylation (dimethylation). The "Gold Standard" for yield control is a two-step Protection-Methylation sequence . This route locks the nitrogen as a carbamate, altering its electronics to allow controlled mono-methylation.

The Optimized Pathway
  • Step 1: N-Boc protection of 2-(4-bromophenyl)ethanamine.

  • Step 2: N-Methylation of the resulting carbamate using Sodium Hydride (NaH) and Iodomethane (MeI).

ReactionScheme Start 2-(4-bromophenyl)ethanamine Step1 Step 1: Boc Protection (Boc2O, DCM, TEA) Start->Step1 Inter Intermediate: tert-butyl (4-bromophenethyl)carbamate Step1->Inter Yield >95% Step2 Step 2: N-Methylation (NaH, MeI, dry THF/DMF) Inter->Step2 Product Target: tert-butyl 4-bromophenethyl(methyl)carbamate Step2->Product Critical Step Target Yield >90%

Figure 1: The recommended two-step synthetic pathway for maximum yield control.

Module 2: Critical Reagent Selection & Parameters

Q: Why does my reaction stall at 60% conversion during the methylation step?

A: This is the most common failure mode. The acidity of the carbamate N-H (pKa ~17 in DMSO) is significantly lower than a free amine but higher than an amide. Weak bases (e.g., K2CO3, Cs2CO3) are often insufficient to drive deprotonation to completion at room temperature without aggressive heating, which degrades the Boc group.

The Solution: You must use a strong, non-nucleophilic base in a polar aprotic solvent.

Base & Solvent Performance Matrix
ParameterRecommendationTechnical Rationale
Primary Base Sodium Hydride (NaH) (60% in oil)Optimal. Irreversible deprotonation. The pKa of H2 (35) ensures complete removal of the carbamate proton (pKa ~17).
Alternative Base LiHMDS / NaHMDSGood. Soluble bases work faster but are more moisture-sensitive and expensive. Use if NaH fails due to solubility.
Avoid K2CO3 / NaOHPoor. Insufficient basicity for carbamates; leads to incomplete conversion and long reaction times.
Solvent Anhydrous DMF or THF DMF promotes SN2 reaction rates best. THF is cleaner for workup but slower. Must be dry.
Electrophile Iodomethane (MeI)High reactivity. Use 1.5 – 2.0 equivalents.

Module 3: Troubleshooting & Optimization (The "Why" and "How")

Q: I am using NaH/MeI, but my yield is still inconsistent. What variables am I missing?

A: When the chemistry is sound but yields fluctuate, the issue is usually moisture ingress or reagent degradation . NaH is a "surface area" reagent; if the dispersion is poor or the solvent is "wet," the effective base concentration drops rapidly.

Troubleshooting Logic Tree

Troubleshooting Problem Issue: Low Yield (<60%) in N-Methylation Check1 Check 1: Is starting material remaining? Problem->Check1 Yes1 Yes: Incomplete Conversion Check1->Yes1 TLC/LCMS No1 No: SM Consumed, but Low Yield Check1->No1 Solvent Action: Dry Solvent? Water kills NaH immediately. Yes1->Solvent BaseQual Action: NaH Quality? Old NaH hydrolyzes (turns white/crusty). Yes1->BaseQual Temp Action: Increase Temp? Warm to 35-40°C (carefully). Yes1->Temp BocLoss Issue: Boc Deprotection? Acidic workup or high temp removed Boc. No1->BocLoss Workup Issue: Extraction Loss? Product is lipophilic; check aqueous layer. No1->Workup

Figure 2: Diagnostic workflow for identifying yield loss in N-methylation.

Detailed Optimization Protocol

1. The "Dry" Requirement (Critical):

  • Mechanism of Failure: Commercial "dry" DMF often contains 50-100 ppm water. Even trace water reacts with NaH to form NaOH. NaOH is not strong enough to deprotonate the carbamate fully, stalling the reaction.

  • Fix: Use fresh molecular sieves (4Å) in your DMF for 24h prior to use, or distill over CaH2.

2. The Order of Addition:

  • Standard Protocol: Dissolve Intermediate in DMF

    
     Cool to 0°C 
    
    
    
    Add NaH
    
    
    Stir 30 min (Evolution of H2)
    
    
    Add MeI.
  • Why: Adding MeI before the deprotonation is complete can sometimes lead to side reactions if the temperature spikes. Ensure the anion is formed (bubbling stops) before adding the alkylating agent.

3. Quenching (The Yield Killer):

  • Danger Zone: Quenching excess NaH with water generates NaOH (strong base) and heat. If the mixture gets hot and basic, the Boc group can hydrolyze, or the carbamate can decompose.

  • Protocol: Cool to 0°C. Quench with saturated NH4Cl (buffers the pH) or add a few drops of Methanol followed by water. Do not dump water directly into a hot reaction mixture.

Module 4: Experimental Protocol (Self-Validating)

Target: tert-butyl 4-bromophenethyl(methyl)carbamate Scale: 1.0 gram (Example)

  • Setup: Flame-dry a 50 mL round-bottom flask. Add magnetic stir bar. Flush with Argon/Nitrogen.

  • Dissolution: Add tert-butyl (4-bromophenethyl)carbamate (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration).

  • Deprotonation:

    • Cool flask to 0°C (Ice bath).

    • Add NaH (60% dispersion, 1.5 eq) portion-wise.

    • Observation: Vigorous bubbling (H2 gas).

    • Stir at 0°C for 15 mins, then warm to Room Temp (RT) for 30 mins.

    • Checkpoint: Solution usually turns slightly yellow/orange, indicating anion formation.

  • Methylation:

    • Cool back to 0°C .

    • Add Iodomethane (MeI) (2.0 eq) dropwise via syringe.

    • Remove ice bath and stir at RT for 2–4 hours.

  • Validation (TLC):

    • Check TLC (Hexane/EtOAc 8:1).

    • Product: Higher Rf than starting material (Methyl group increases lipophilicity).

    • Stain: Ninhydrin (active for amines, less for carbamates) or UV/Iodine.

  • Workup:

    • Dilute with Et2O (Ether facilitates separation better than DCM for DMF removal).

    • Wash 3x with Water (removes DMF).

    • Wash 1x with Brine.

    • Dry over MgSO4, Filter, Concentrate.[1]

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[2][3][4] John Wiley & Sons.[2]

  • Selective N-Methylation of Boc-Protected Amino Acids. Journal of Organic Chemistry, 2009, 74(21), 8425–8427. (Demonstrates the NaH/MeI/THF mechanism and stability).

  • Optimization of N-Alkylation of Carbamates. Organic Letters, 2020, 22(8), 3209-3214. (Discusses magnesium-catalyzed reductions and alkylation dynamics).

  • Phenethylamine Properties & pKa Data. National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1001.

Disclaimer: This guide assumes standard laboratory safety training. Iodomethane is a specific neurotoxin and carcinogen; handle only in a fume hood. Sodium Hydride is pyrophoric.

Sources

Optimization

Technical Support Center: Purification of tert-Butyl 4-bromophenethyl(methyl)carbamate

Status: Operational Ticket ID: PUR-BOC-004 Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary This guide addresses the purification and handling of tert-butyl 4-bromophenethyl(methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-BOC-004 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

This guide addresses the purification and handling of tert-butyl 4-bromophenethyl(methyl)carbamate . This molecule presents a specific triad of challenges common to N-methylated Boc-protected amines:

  • Rotameric Broadening: Restricted rotation around the N-CO bond often mimics impurities in NMR spectra.

  • Lipophilicity: The tert-butyl and phenethyl groups create a "greasy" molecule that often results in oils rather than crystalline solids.

  • Acid Sensitivity: The Boc group is susceptible to degradation on acidic silica gel during purification.

Module 1: Purification Decision Matrix

Before initiating chromatography, assess the physical state and impurity profile of your crude mixture.

PurificationStrategy Start Crude Reaction Mixture CheckBoc Is Excess Boc2O Present? Start->CheckBoc Scavenge Protocol A: DMAPA Scavenge (Chemical Wash) CheckBoc->Scavenge Yes (>5%) CheckState Physical State? CheckBoc->CheckState No Scavenge->CheckState Solid Crystalline Solid CheckState->Solid High MP Oil Oil / Waxy Solid CheckState->Oil Low MP (Likely) Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst Column Protocol B: Buffered Flash Chromatography Oil->Column

Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile and physical state.

Module 2: Troubleshooting Guides & Protocols

Issue 1: "My product is an oil contaminated with excess Boc Anhydride (Boc₂O)."

Diagnosis: Boc₂O is often used in excess (1.1–1.5 eq) to drive reactions to completion. It co-elutes with the product on silica gel because both are non-polar. It appears as a singlet ~1.5 ppm in ¹H NMR, obscuring the product's Boc peak.

The Fix: DMAPA Scavenging (Chemical Washing) Do not rely on chromatography to remove large amounts of Boc₂O. Use a nucleophilic scavenger.

Protocol:

  • Dilute the crude reaction mixture (in EtOAc or DCM) with a small amount of solvent.

  • Add 0.2–0.5 equivalents of N,N-Dimethyl-1,3-propanediamine (DMAPA) relative to the starting Boc₂O.

  • Stir at room temperature for 15–30 minutes.

    • Mechanism:[1][2][3] DMAPA reacts rapidly with Boc₂O to form a highly polar, water-soluble urea.

  • Wash the organic layer with:

    • 10% Citric Acid or 0.5 M HCl (Quick wash: <1 min to avoid product deprotection).

    • Water (x2).[4]

    • Brine (x1).

  • Dry over Na₂SO₄ and concentrate. The Boc₂O should be absent.

Issue 2: "The product streaks on the column or decomposes."

Diagnosis: Silica gel is slightly acidic (pH 6.0–6.5). While Boc groups are generally stable, N-methylated carbamates can be sensitive to prolonged exposure to acidic surfaces, leading to slow cleavage of the Boc group (isobutylene loss) and "streaking" (tailing) on the column.

The Fix: Buffered Silica Chromatography Neutralize the silica surface before running the column.

Protocol:

  • Solvent System: Use Hexanes/Ethyl Acetate (EtOAc).

    • Typical Gradient: 0% → 30% EtOAc in Hexanes.

  • The Buffer: Add 1% Triethylamine (Et₃N) to the equilibration solvent and the eluent.

    • Example: For 1L of 90:10 Hex/EtOAc, add 10 mL of Et₃N.

  • Execution:

    • Pre-flush the column with the Et₃N-spiked solvent.

    • Load the sample (dry load on Celite is recommended for oils).

    • Run the gradient. The Et₃N protects the acid-labile Boc group.

Data Table: Recommended Solvent Gradients

Purification MethodSolvent ASolvent BModifierTarget Rf
TLC HexanesEtOAcNone0.3 – 0.5
Flash Column HexanesEtOAc1% Et₃NElute at ~15-20% EtOAc
Reverse Phase WaterAcetonitrile0.1% NH₄OH*>50% ACN

*Note: Avoid TFA in Reverse Phase HPLC; it will deprotect the Boc group upon concentration.

Issue 3: "NMR shows split peaks. Is my compound impure?"

Diagnosis: This is the most frequent "false alarm" with this molecule. N-methylated carbamates exhibit rotamerism . The bond between the Nitrogen and the Carbonyl carbon (N-C=O) has partial double-bond character due to resonance. This restricts rotation at room temperature, creating two distinct conformers (cis/trans or E/Z) that appear as two sets of peaks in NMR.

Mechanism Visualization:

Figure 2: Resonance structures causing restricted rotation and split NMR signals.

The Validation Test (Variable Temperature NMR):

  • Standard: Run ¹H NMR in CDCl₃ at 25°C. You will see broad or split peaks (especially the N-Methyl and Boc singlets).

  • Verification: Run the sample in DMSO-d₆ and heat the probe to 80°C (353 K) .

  • Result: As thermal energy overcomes the rotational barrier, the split peaks will coalesce into sharp singlets. If they merge, your compound is pure. If they remain distinct, you have a real impurity.

Frequently Asked Questions (FAQ)

Q: Can I use Ninhydrin stain to track this compound on TLC? A: No. Ninhydrin detects free amines. Since the amine is Boc-protected, it will not stain. Use UV (254 nm) (the aryl bromide absorbs strongly) or Hanessian’s Stain (Cerium Molybdate) , which stains the carbamate moiety blue/white upon heating.

Q: The oil won't solidify even under high vacuum. What should I do? A: This is common for phenethyl linkers.

  • Dissolve the oil in a minimum amount of Pentane or Hexane.

  • Cool to -78°C (Dry ice/acetone) and scratch the flask side with a glass rod.

  • If a solid forms, filter cold. If it oils out again upon warming, it is likely an intrinsic oil. Store it as a frozen oil.

Q: Is the Aryl Bromide stable to the purification conditions? A: Yes. The aryl bromide is robust against silica, mild bases (Et₃N), and standard workup conditions. It is only sensitive to organolithiums or palladium catalysts, which are not used during purification.

References

  • Boc Group Stability & Purification: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acid sensitivity of Boc groups).
  • Rotamerism in N-Boc Amines

    • Wiskur, S. L., et al. (2001). "Rotational Barriers of N-Boc-N-methylamines." Journal of Organic Chemistry. (General principle of carbamate rotamers).

  • Parlow, J. J., et al. (1999). "Utility of Polymer-Supported Scavengers." Journal of Organic Chemistry.
  • Silica Gel Acidity

    • Biotage Application Notes. "Purification of Acid-Sensitive Compounds." (General industry standard for buffering silica).

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for Sterically Hindered Couplings

Welcome to the technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges posed by sterically hindered substrates, particularly N-methyl carbamates, in cross-coupling reactions. Our goal is to move beyond simple procedural lists and explain the fundamental principles—the "why"—behind each experimental choice, empowering you to solve even the most recalcitrant coupling problems.

The Core Challenge: Understanding Steric Hindrance with N-Methyl Carbamates

N-methyl carbamates, and ortho-substituted aryl compounds in general, present a significant hurdle in transition metal-catalyzed cross-coupling reactions. The steric bulk from the N-methyl group and adjacent substituents can impede several key steps in the catalytic cycle. Specifically, it can:

  • Inhibit Oxidative Addition: The initial step, where the metal catalyst inserts into the aryl-halide or aryl-pseudohalide bond, can be slowed dramatically by bulky groups near the reaction site.

  • Hinder Transmetalation: The exchange of organic fragments from the organometallic reagent (e.g., a boronic acid) to the catalyst center can be sterically demanding.

  • Slow Down Reductive Elimination: This final, product-forming step is often the rate-limiting step for sterically congested substrates. The bulky groups can make it difficult for the two coupling partners on the metal center to come together and form the new C-C, C-N, or C-C(sp) bond.[1][2]

The following sections provide targeted advice for diagnosing and solving these issues in common coupling reactions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation, but it is notoriously sensitive to steric effects.

Question: My Suzuki-Miyaura coupling of an ortho-substituted aryl halide bearing an N-methyl carbamate is failing or giving very low yields (<10%). What are the most likely causes and how do I fix them?

Answer: This is a classic problem where the catalyst system is not robust enough to overcome the steric barrier. The issue almost certainly lies in your choice of ligand and, to a lesser extent, the base and reaction conditions.

Step 1: Re-evaluate Your Ligand. Standard ligands like PPh₃ are often ineffective for hindered substrates. You need a ligand designed specifically to accelerate the key steps of the catalytic cycle. The most significant advance in this area has been the development of bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands").[3]

  • Why they work: These ligands promote the formation of a monoligated, coordinatively unsaturated L₁Pd(0) active species, which is highly reactive in oxidative addition.[4] Their steric bulk also accelerates the reductive elimination step, which is crucial for releasing the sterically congested product from the palladium center.[1][2]

  • Recommended Action: Switch to a modern ligand system. See the table below for recommendations.

Table 1: Recommended Ligands for Hindered Suzuki-Miyaura Couplings

Ligand Typical Catalyst Loading (mol%) Key Advantages & Rationale
SPhos 1-2 mol% Excellent for preparing extremely hindered biaryls. Its electron-rich nature and specific steric profile facilitate high catalyst turnover.[5]
XPhos 1-2 mol% A highly general and effective ligand for a wide range of sterically demanding couplings, including those with aryl chlorides.
BI-DIME / AntPhos 1 mol% Specifically developed for extremely demanding couplings, such as the synthesis of tetra-ortho-substituted biaryls.[6][7]

| Arsa-Buchwald Ligands | 1-2 mol% | Arsenic-based analogs of Buchwald ligands can be highly effective for hindered substrates by facilitating the transmetalation step due to the longer As-Pd bond.[8] |

Step 2: Optimize Your Base and Solvent. The choice of base is critical. For hindered couplings, a stronger, non-nucleophilic base is often required.

  • Rationale: The base is involved in activating the boronic acid in the transmetalation step. Insufficiently basic conditions can stall the catalytic cycle.

  • Recommended Action:

    • Switch from weaker bases like Na₂CO₃ to stronger bases such as K₃PO₄ or Cs₂CO₃ .

    • Ensure your solvent is anhydrous and appropriate for higher temperatures. Toluene or dioxane are common choices, often run at temperatures of 80-110 °C.[1]

Step 3: Consider a Nickel Catalyst for Carbamate Leaving Groups. If your N-methyl carbamate is the leaving group (not just a substituent), palladium catalysts are often ineffective. Nickel catalysis is the premier solution for this transformation.

  • Rationale: Nickel has a distinct ability to undergo oxidative addition into the strong aryl C-O bond of a carbamate, a step that is extremely challenging for palladium.[9][10]

  • Recommended Action: Use a nickel-based system, such as NiCl₂(PCy₃)₂. This bench-stable catalyst is highly effective for coupling aryl carbamates with boronic acids.[11][12][13] Be aware that water content can be a critical parameter in these reactions.[11]

Troubleshooting Flowchart: Failed Suzuki-Miyaura Coupling

G start Low / No Yield in Hindered Suzuki Coupling q_ligand Are you using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos)? start->q_ligand a_ligand_no Action: Switch from PPh3 or similar to a modern Buchwald-type ligand. q_ligand->a_ligand_no No q_base Is your base strong enough (e.g., K3PO4, Cs2CO3)? q_ligand->q_base Yes a_ligand_no->q_base a_base_no Action: Replace weaker bases (e.g., Na2CO3) with a stronger one. q_base->a_base_no No q_conditions Are reaction temperature and solvent optimal? q_base->q_conditions Yes a_base_no->q_conditions a_conditions_no Action: Use anhydrous high-boiling solvents (Toluene, Dioxane) and increase temperature (80-110 °C). q_conditions->a_conditions_no No q_leaving_group Is the carbamate the leaving group? q_conditions->q_leaving_group Yes a_conditions_no->q_leaving_group a_leaving_group_yes Action: Switch to a Nickel catalyst system (e.g., NiCl2(PCy3)2). q_leaving_group->a_leaving_group_yes Yes end_node Problem Solved / Further Optimization q_leaving_group->end_node No a_leaving_group_yes->end_node

Caption: A decision-making flowchart for troubleshooting hindered Suzuki couplings.

Troubleshooting Guide: Buchwald-Hartwig Amination

Forming a C-N bond with a sterically hindered amine or aryl halide can be exceptionally difficult. The principles of using bulky ligands are the same as in Suzuki coupling, but the choice of base and amine coupling partner introduces new variables.

Question: I am trying to couple a secondary amine with an ortho-substituted aryl halide (containing an N-methyl carbamate director), but I only see starting material. What should I change?

Answer: This is a common issue in demanding Buchwald-Hartwig aminations.[14][15] The catalytic cycle is likely stalled due to a combination of steric hindrance and improper base selection.

1. Ligand and Precatalyst Selection: As with Suzuki couplings, bulky dialkylbiaryl phosphines or N-heterocyclic carbene (NHC) ligands are essential.[3][14][16] Using well-defined palladium(II) precatalysts that generate the active monoligated Pd(0) species in situ is highly recommended to ensure a 1:1 Pd:ligand ratio and avoid catalyst inhibition by excess ligand.[3]

2. The Critical Role of the Base: The base in a Buchwald-Hartwig reaction deprotonates the amine, allowing it to coordinate to the palladium center. For hindered secondary amines, a strong, sterically accessible base is paramount.

  • Rationale: A weak or bulky base may not be able to efficiently deprotonate the hindered amine, preventing it from entering the catalytic cycle.

  • Recommended Action:

    • Sodium tert-butoxide (NaOtBu) is the standard strong base for these reactions.

    • If NaOtBu fails, consider stronger amide bases like Lithium bis(trimethylsilyl)amide (LiHMDS) .

    • Ensure the base is fresh and handled under inert conditions, as alkoxides are hygroscopic and their effectiveness diminishes with exposure to air.

3. Is the Carbamate Itself the Coupling Partner? If you are attempting to use an aryl carbamate as the electrophile (leaving group) in an amination reaction, this requires a specialized nickel-based catalyst system.[17] Palladium is generally not effective for cleaving the C-O bond of carbamates in aminations.

  • Recommended Action: Employ a nickel catalyst, such as one generated from Ni(cod)₂ and an NHC ligand (e.g., IPr), with a strong base like NaOtBu. This combination has been shown to be effective for the amination of challenging aryl carbamates.[17]

Troubleshooting Guide: Sonogashira Coupling

Coupling terminal alkynes to sterically hindered aryl halides can be plagued by low yields and the formation of homocoupled alkyne (Glaser coupling) side products.

Question: My Sonogashira coupling of a terminal alkyne with my hindered N-methyl carbamate-substituted aryl iodide is sluggish and produces significant amounts of homocoupled side product. How can I improve this?

Answer: This outcome points to two potential issues: a slow cross-coupling catalytic cycle, which allows the competing copper-mediated Glaser coupling to dominate, and/or catalyst deactivation.

1. Go Copper-Free: The traditional Sonogashira protocol uses a copper(I) co-catalyst, which is often the primary culprit for Glaser homocoupling.[18] For demanding substrates, switching to a copper-free protocol is the most effective first step.

  • Rationale: Copper-free conditions rely solely on the palladium catalyst to mediate the entire cycle, eliminating the primary pathway for the undesired side reaction.

  • Recommended Action: Eliminate CuI from your reaction. You will need a highly active palladium catalyst system and may need to use a stronger organic base (e.g., DBU, DIPEA) or an inorganic base like Cs₂CO₃ to facilitate the deprotonation of the alkyne.

2. Employ Robust Ligands: In the absence of copper, the efficiency of the palladium catalyst is paramount.

  • Rationale: N-Heterocyclic Carbene (NHC) ligands have shown great promise in Sonogashira couplings.[19] They form very stable palladium complexes that can resist deactivation at the higher temperatures often required for hindered substrates.[20][21]

  • Recommended Action: Use an NHC-Pd complex, such as [Pd(IPr)Cl₂]₂, or generate the catalyst in situ from a palladium source and an imidazolium salt. These catalysts can promote the reaction under mild conditions, often at room temperature, which further suppresses side reactions.[19]

Frequently Asked Questions (FAQs)

Q1: Can the N-methyl carbamate group act as a directed metalation group (DMG) to facilitate ortho-functionalization before the coupling reaction?

A1: Absolutely. The O-carbamate is a powerful directed metalation group (DMG) in directed ortho-metalation (DoM) chemistry.[11][12][22] You can use a strong base like s-BuLi/TMEDA to deprotonate the ortho position, quench with an electrophile (e.g., I₂ to install an iodide), and then use that newly installed group in a subsequent cross-coupling. This DoM-cross-coupling strategy is a highly effective way to build complex, polysubstituted aromatic molecules.[13]

Q2: My reaction seems to stall after 50% conversion. What could be causing catalyst deactivation?

A2: For sterically hindered couplings, the reductive elimination step can be so slow that competing catalyst decomposition pathways take over. This is often observed at high temperatures. The solution is almost always to use a more robust ligand that better protects the metal center and accelerates this final step. Bulky biarylphosphine and NHC ligands are designed for this purpose.[3][4] Also, ensure your reagents and solvent are scrupulously deoxygenated, as oxidative degradation of the Pd(0) catalyst is a common issue.

Q3: Are there any alternatives to transition-metal catalysis for coupling hindered fragments?

A3: While transition-metal catalysis is the dominant method, for certain transformations, alternative strategies exist. For example, SₙAr (Nucleophilic Aromatic Substitution) can be effective if the aromatic ring is sufficiently electron-deficient, but the scope is limited. For some specific applications, radical-based couplings or photochemical methods are emerging, but for general C-C and C-N bond formation with hindered carbamates, optimizing your metal-catalyzed protocol is the most reliable path.

Detailed Experimental Protocol

Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl N,N-Diethylcarbamate This protocol is adapted from methodologies developed for the cross-coupling of aryl C-O electrophiles.[9][11]

Materials:

  • Aryl N,N-diethylcarbamate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv, flame-dried under vacuum)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl N,N-diethylcarbamate, arylboronic acid, NiCl₂(PCy₃)₂ catalyst, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The use of a pre-formed, bench-stable Ni(II) complex provides greater reproducibility than generating the catalyst from Ni(0) precursors.[11] Successful coupling will be indicated by the consumption of the carbamate starting material and the formation of a new biaryl product, readily verifiable by mass spectrometry.

Catalytic Cycle Bottlenecks

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_hindrance Impact of Steric Hindrance pd0 L-Pd(0) oa Oxidative Addition (Ar-X) pd0->oa pd2_complex L-Pd(II)(Ar)(X) oa->pd2_complex tm Transmetalation (R-M) pd2_complex->tm pd2_biaryl L-Pd(II)(Ar)(R) tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 h_oa Slowed by ortho-substituents (e.g., N-Me carbamate) h_oa->oa h_re Often Rate-Limiting Step! Bulky groups resist bond formation. h_re->re

Sources

Optimization

Technical Support Center: High-Purity Recrystallization of Tert-butyl 4-bromophenethyl(methyl)carbamate

Welcome to the Technical Support Center for the purification of Tert-butyl 4-bromophenethyl(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of Tert-butyl 4-bromophenethyl(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for achieving high-purity crystalline material through recrystallization. As a crucial intermediate in pharmaceutical synthesis, the purity of this compound is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).

This center offers a compilation of frequently asked questions (FAQs), detailed troubleshooting guides, and step-by-step protocols based on established principles of crystallization for carbamates and aromatic compounds.

Understanding the Molecule: Key Physicochemical Properties

Tert-butyl 4-bromophenethyl(methyl)carbamate is a carbamate-protected amine with a molecular weight of approximately 286.17 g/mol . Its structure, featuring a bulky, nonpolar tert-butyl group, a polar carbamate linkage, and a brominated aromatic ring, results in mixed solubility characteristics. It is sparingly soluble in water but shows good solubility in various organic solvents. This differential solubility is the cornerstone of its purification by recrystallization.

PropertyValueSource
Molecular FormulaC₁₂H₁₆BrNO₂
Molecular Weight286.17 g/mol
AppearanceExpected to be a solid or oil at room temperatureGeneral chemical knowledge
Water SolubilityVery low

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of Tert-butyl 4-bromophenethyl(methyl)carbamate?

A1: Based on the "like dissolves like" principle and available data for similar compounds, the ideal solvent should readily dissolve the compound when hot but poorly when cold. For Tert-butyl 4-bromophenethyl(methyl)carbamate, good starting points are:

  • Single-Solvent Systems:

    • Alcohols (Methanol, Ethanol, Isopropanol): These polar protic solvents can engage in hydrogen bonding with the carbamate group. Ethanol is often a good first choice for carbamates.

    • Chlorinated Solvents (Dichloromethane - DCM): DCM is an excellent solvent for many organic compounds, including those with mixed polarity like the target molecule. However, its low boiling point (40 °C) may not provide a large solubility differential upon cooling. It is often used in mixed-solvent systems.

  • Mixed-Solvent Systems (Solvent/Anti-solvent):

    • Dichloromethane/Hexane: Dissolve the compound in a minimum of hot DCM (the "good" solvent) and slowly add hexane (the "poor" solvent or anti-solvent) until the solution becomes turbid. Then, add a few drops of DCM to redissolve the solid and allow it to cool slowly.

    • Ethanol/Water: Dissolve the compound in a minimum of hot ethanol and add hot water dropwise until persistent cloudiness is observed. Add a small amount of ethanol to clarify the solution before slow cooling.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated, cooled too quickly, or if significant impurities are present. To remedy this:

  • Re-heat the solution: Add a small amount of the "good" solvent to the oiled-out mixture and heat until the oil redissolves completely.

  • Slow down the cooling process: Insulate the flask to allow for very slow cooling. This encourages the molecules to align into a crystal lattice rather than crashing out as an amorphous oil.

  • Use a more dilute solution: Adding more solvent can lower the saturation point, potentially preventing oiling out.

  • Consider a different solvent system: The initial solvent may not be optimal. Experiment with other recommended solvents.

Q3: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?

A3: A lack of crystal formation indicates that the solution is not supersaturated. To induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to create microscopic scratches on the flask's interior. These imperfections can serve as nucleation sites for crystal growth.[1]

  • Introduce a seed crystal: If available, add a tiny crystal of the pure compound to the solution. This will act as a template for further crystallization.

  • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound and induce saturation.

  • Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.

Q4: How can I improve the yield of my recrystallization?

A4: Low yield is a common issue, often due to using too much solvent or premature crystallization. To improve your yield:

  • Use the minimum amount of hot solvent: The goal is to create a saturated solution at the solvent's boiling point.

  • Cool the solution slowly: This not only improves crystal quality but also maximizes the amount of product that crystallizes out.

  • Cool to a low temperature: Once the solution has reached room temperature, cooling it further in an ice bath will maximize the recovery of the crystalline product.

  • Collect a second crop of crystals: After filtering the initial crystals, the remaining solution (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to obtain a second, though likely less pure, crop of crystals.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Oiling Out - Solution is too concentrated.- Cooling is too rapid.- High level of impurities present.- The boiling point of the solvent is higher than the melting point of the solute.- Re-heat and add more of the "good" solvent.- Insulate the flask for slower cooling.- Try a different solvent system.- If impurities are suspected, consider a pre-purification step like column chromatography.
No Crystal Formation - Solution is not supersaturated.- Lack of nucleation sites.- Evaporate some of the solvent.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.- Cool the solution in an ice bath.
Low Crystal Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for crystallization and cool in an ice bath.- Concentrate the mother liquor to obtain a second crop.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can adsorb the desired product as well.
Crystals are very fine or powdery - Crystallization occurred too quickly.- Re-dissolve the crystals in fresh hot solvent and allow the solution to cool more slowly.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol (Adapted from general procedures for carbamates)

This protocol is a good starting point for a single-solvent recrystallization.

Materials:

  • Crude Tert-butyl 4-bromophenethyl(methyl)carbamate

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and bring the mixture to a gentle boil while stirring.

  • Continue adding small portions of hot ethanol until the solid just dissolves.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization from Dichloromethane/Hexane (Adapted from general procedures for Boc-protected amines)

This protocol is suitable when a single solvent does not provide the desired solubility profile.

Materials:

  • Crude Tert-butyl 4-bromophenethyl(methyl)carbamate

  • Dichloromethane (DCM)

  • Hexane

  • Erlenmeyer flask

  • Heating source

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Dissolve the crude compound in a minimal amount of hot DCM in an Erlenmeyer flask.

  • While the solution is still warm, add hexane dropwise with swirling until a faint cloudiness persists.

  • Add a few drops of DCM to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once crystallization is established, cool the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold DCM/hexane mixture.

  • Dry the crystals thoroughly under vacuum.

Visualizing the Recrystallization Workflow

The following diagram illustrates the decision-making process and steps involved in a typical recrystallization experiment.

Recrystallization_Workflow cluster_troubleshooting Troubleshooting start Start with Crude Product solvent_selection Select Solvent System (Single or Mixed) start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if insoluble impurities are present) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling crystallization Crystal Formation cooling->crystallization oiling_out Oiling Out? cooling->oiling_out no_crystals No Crystals? cooling->no_crystals ice_bath Cool in Ice Bath to Maximize Yield crystallization->ice_bath filtration Vacuum Filtration to Collect Crystals ice_bath->filtration washing Wash with Ice-Cold Solvent filtration->washing low_yield Low Yield? filtration->low_yield drying Dry Crystals Under Vacuum washing->drying end High-Purity Product drying->end oiling_out->dissolution Re-heat, add more solvent no_crystals->cooling Scratch, Seed, Evaporate low_yield->filtration Concentrate Mother Liquor

Caption: A flowchart of the recrystallization process with troubleshooting steps.

References

  • PubChem Compound Summary for CID 21873211, Tert-butyl (4-bromophenyl)(methyl)carbamate. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the FTIR Spectral Markers of Tert-butyl 4-bromophenethyl(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of Tert-butyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of Tert-butyl 4-bromophenethyl(methyl)carbamate. This compound, as a potential intermediate in pharmaceutical synthesis, requires stringent identity and purity verification. FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose. This document moves beyond a simple listing of peaks to explain the structural origins of the vibrational modes, enabling researchers to confidently identify this molecule and differentiate it from potential impurities and starting materials.

Structural Elucidation via Vibrational Spectroscopy

The utility of FTIR spectroscopy lies in its ability to probe the vibrational modes of a molecule's functional groups. Each bond has a characteristic vibrational frequency, which is influenced by the masses of the bonded atoms, the bond strength, and the overall molecular environment. By analyzing the absorption of infrared radiation at specific wavenumbers, we can construct a molecular "fingerprint."

The structure of Tert-butyl 4-bromophenethyl(methyl)carbamate contains several key functional groups, each with distinct and identifiable infrared absorptions. Understanding these is paramount to interpreting its spectrum.

Comparative

A Researcher's Guide: Comparing Boc and Cbz Protecting Groups for 4-bromophenethyl(methyl)amine

In the intricate landscape of multi-step organic synthesis, particularly within drug development and medicinal chemistry, the judicious selection of a protecting group for a reactive functional moiety is a critical decis...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, particularly within drug development and medicinal chemistry, the judicious selection of a protecting group for a reactive functional moiety is a critical decision that dictates the success of a synthetic route. The secondary amine of 4-bromophenethyl(methyl)amine presents a classic case where temporary masking of its nucleophilicity and basicity is essential to prevent undesirable side reactions during subsequent chemical transformations.

This guide provides a comprehensive, data-supported comparison of two of the most stalwart protecting groups in the chemist's arsenal: the tert-Butoxycarbonyl (Boc) group and the Carboxybenzyl (Cbz) group. We will delve into the mechanisms, experimental protocols, stability profiles, and critical considerations specific to their application on 4-bromophenethyl(methyl)amine, enabling researchers to make an informed and strategic choice.

At a Glance: Boc vs. Cbz Head-to-Head

The fundamental difference between these two carbamate-based protecting groups lies in their cleavage conditions, which forms the basis of their "orthogonality"—the ability to remove one selectively in the presence of the other.[1][2][3] This is a cornerstone of modern synthetic strategy.

FeatureBoc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl or Z)
Structure tBu-O-(C=O)-Bn-O-(C=O)-
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Key Lability Strong Acids (e.g., TFA, HCl)[1][4]Catalytic Hydrogenolysis (H₂/Pd-C)[5][6]
Stability Profile Stable to bases, nucleophiles, and catalytic hydrogenolysis.[1][2][7]Stable to many acidic and basic conditions.[2][6]
Deprotection Byproducts Isobutene, CO₂, tert-Butanol[1][8]Toluene, CO₂[5]
Orthogonality Orthogonal to Cbz and Fmoc groups.[1][3]Orthogonal to Boc and Fmoc groups.[3][6]

The tert-Butoxycarbonyl (Boc) Group: Robust, Acid-Labile Protection

The Boc group is arguably the most common amine protecting group in non-peptide synthesis due to its general stability and the mild, specific conditions required for its removal.[9]

Mechanism of Boc Protection

The introduction of the Boc group is typically a high-yielding nucleophilic acyl substitution reaction.[8] The secondary amine nitrogen of 4-bromophenethyl(methyl)amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a tetrahedral intermediate that subsequently collapses to yield the stable N-Boc protected amine. The reaction is driven forward by the formation of gaseous carbon dioxide and tert-butanol.[8][10] A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to increase the amine's nucleophilicity.[8]

Boc_Protection_Workflow Substrate 4-Bromophenethyl(methyl)amine Reagents +(Boc)₂O +Base (e.g., TEA) +Solvent (e.g., DCM) Reaction Stir at RT Reagents->Reaction Protection Step Workup Aqueous Work-up & Extraction Reaction->Workup Monitoring (TLC) Product Boc-Protected Amine Workup->Product Purification

Boc Protection Experimental Workflow
Experimental Protocol: Boc Protection of 4-bromophenethyl(methyl)amine
  • Dissolution : Dissolve 4-bromophenethyl(methyl)amine (1.0 equiv) and a base such as triethylamine (1.5 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[8]

  • Reagent Addition : Cool the solution in an ice bath (0 °C). Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) in the same solvent.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Work-up : Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be further purified by column chromatography if necessary.

Mechanism of Boc Deprotection

The removal of the Boc group is efficiently achieved under acidic conditions.[8] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA).[10][11] This facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[7][11] The carbamic acid is unstable and rapidly decarboxylates, releasing the free amine (as its corresponding acid salt) and carbon dioxide gas.[10][11]

A potential complication is the propensity of the liberated tert-butyl cation to alkylate other nucleophilic sites on the substrate.[12] This can be suppressed by using scavengers like anisole or thioanisole.[13]

Boc_Deprotection_Workflow Substrate Boc-Protected Amine Reagents +Strong Acid (e.g., TFA) +Solvent (e.g., DCM) Reaction Stir at RT Reagents->Reaction Deprotection Step Workup Solvent Evaporation & Precipitation/Extraction Reaction->Workup Monitoring (TLC) Product Free Amine Salt Workup->Product Isolation

Boc Deprotection Experimental Workflow
Experimental Protocol: Boc Deprotection
  • Dissolution : Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM).

  • Acid Addition : Add trifluoroacetic acid (TFA) (5-10 equivalents) or a 25% TFA/DCM solution and stir at room temperature.[4] Alternatively, use a 4M solution of HCl in 1,4-dioxane.[14]

  • Reaction : Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed. The evolution of CO₂ gas may be observed.[11]

  • Isolation : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine is typically obtained as its TFA or HCl salt. It can be used directly or neutralized with a base and extracted to yield the free amine.

The Carboxybenzyl (Cbz) Group: The Classic Choice for Hydrogenolysis

Introduced in the 1930s for peptide synthesis, the Cbz group remains a cornerstone of amine protection strategy.[5][6] Its removal by catalytic hydrogenolysis is exceptionally mild and clean.

Mechanism of Cbz Protection

The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[5] The reaction involves the nucleophilic attack of the amine on the highly reactive chloroformate. A base, such as sodium bicarbonate or sodium carbonate, is required to neutralize the hydrochloric acid generated during the reaction, and is often performed in a biphasic water/organic solvent system.[5][6]

Cbz_Protection_Workflow Substrate 4-Bromophenethyl(methyl)amine Reagents +Cbz-Cl +Base (e.g., NaHCO₃) +Solvent (e.g., THF/H₂O) Reaction Stir at 0 °C to RT Reagents->Reaction Protection Step Workup Aqueous Work-up & Extraction Reaction->Workup Monitoring (TLC) Product Cbz-Protected Amine Workup->Product Purification

Cbz Protection Experimental Workflow
Experimental Protocol: Cbz Protection of 4-bromophenethyl(methyl)amine
  • Dissolution : Dissolve 4-bromophenethyl(methyl)amine (1.0 equiv) in a solvent mixture such as THF/water (2:1). Add a base like sodium bicarbonate (NaHCO₃) (2.0 equiv).[5]

  • Reagent Addition : Cool the vigorously stirring mixture to 0 °C in an ice bath. Add benzyl chloroformate (Cbz-Cl) (1.2 equiv) dropwise, ensuring the temperature remains low.[6]

  • Reaction : Allow the mixture to warm to room temperature and stir for 4-20 hours, monitoring by TLC.

  • Work-up : Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if needed.

Mechanism of Cbz Deprotection

The premier method for Cbz cleavage is catalytic hydrogenolysis.[15] In this process, the Cbz-protected amine is exposed to hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[5] The reaction involves the cleavage of the benzylic carbon-oxygen bond, which ultimately decomposes to release the free amine, toluene, and carbon dioxide.[5][15] These byproducts are volatile and easily removed, leading to a very clean reaction.

Cbz_Deprotection_Workflow Substrate Cbz-Protected Amine Reagents +Pd/C Catalyst +H₂ Source (e.g., H₂ gas) +Solvent (e.g., MeOH) Reaction Stir under H₂ atmosphere Reagents->Reaction Deprotection Step Workup Filter Catalyst (Celite) & Solvent Evaporation Reaction->Workup Monitoring (TLC) Product Free Amine Workup->Product Isolation

Sources

Validation

A Comparative Guide to the 13C NMR Chemical Shifts of Tert-butyl 4-bromophenethyl(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected 13C NMR chemical shifts for Tert-butyl 4-bromophenethyl(methyl)carbamate. In the absence of a publi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected 13C NMR chemical shifts for Tert-butyl 4-bromophenethyl(methyl)carbamate. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages spectral data from structurally similar compounds and established principles of nuclear magnetic resonance (NMR) spectroscopy to provide a reliable predictive analysis. This approach is crucial for researchers in synthetic and medicinal chemistry for structural verification and characterization of novel compounds.

Introduction to the Target Molecule and the Role of 13C NMR

Tert-butyl 4-bromophenethyl(methyl)carbamate is a carbamate-protected amine. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in organic synthesis, particularly in peptide synthesis and the development of amine-containing pharmaceuticals. The 4-bromophenethyl moiety provides a handle for further synthetic transformations, such as cross-coupling reactions.

13C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides a distinct signal for each unique carbon atom in a molecule, offering a "fingerprint" of the carbon skeleton. The chemical shift of each carbon is highly sensitive to its local electronic environment, making 13C NMR a powerful technique for confirming the presence of specific functional groups and the overall connectivity of the molecule.

Predicted 13C NMR Spectrum and Comparative Analysis

The predicted 13C NMR chemical shifts for Tert-butyl 4-bromophenethyl(methyl)carbamate are presented below. These predictions are derived from a composite analysis of known chemical shift ranges for similar functional groups and a direct comparison with the closely related analog, tert-butyl N-[(4-bromophenyl)methyl]carbamate.[1]

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of Tert-butyl 4-bromophenethyl(methyl)carbamate with carbon numbering.

Table 1: Predicted 13C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)Rationale and Comparative Data
C1 (Ar-C)~138Quaternary aromatic carbon attached to the ethyl chain. Expected to be downfield due to substitution.
C2, C6 (Ar-CH)~132Aromatic carbons ortho to the ethyl group.
C3, C5 (Ar-CH)~130Aromatic carbons meta to the ethyl group and ortho to the bromine.
C4 (Ar-C-Br)~121Aromatic carbon directly attached to bromine. The electronegativity of bromine causes a downfield shift, but less so than oxygen or nitrogen.
C7 (-CH2-Ar)~35Benzylic carbon.
C8 (-CH2-N)~52Carbon attached to the nitrogen of the carbamate.
C9 (N-CH3)~34Methyl group attached to the nitrogen.
C10 (C=O)~155Carbonyl carbon of the carbamate group. This is a characteristic chemical shift for carbamates.
C11 (O-C(CH3)3)~80Quaternary carbon of the tert-butyl group attached to the oxygen.
C12, C13, C14 (-C(CH3)3)~28Methyl carbons of the tert-butyl group.
Comparative Analysis with Structurally Similar Compounds

The predicted chemical shifts are strongly supported by data from analogous structures. For instance, in various N-Boc protected amino acids, the carbonyl carbon of the Boc group typically appears around 155-156 ppm, the quaternary carbon of the tert-butyl group at approximately 80 ppm, and the methyl carbons of the tert-butyl group around 28 ppm.[2][3][4]

The aromatic region can be understood by considering the substituent effects. The bromine atom is deactivating and ortho-, para-directing, which influences the electronic environment of the aromatic carbons. The chemical shifts of the aromatic carbons in 4-bromotoluene are a good reference point, with the C-Br carbon appearing around 121 ppm and the other aromatic carbons in the 129-138 ppm range.

Experimental Protocol for 13C NMR Spectroscopy

To obtain an experimental 13C NMR spectrum of Tert-butyl 4-bromophenethyl(methyl)carbamate, the following protocol is recommended.

Objective: To acquire a quantitative and high-resolution 13C NMR spectrum for structural verification.

Materials and Equipment:

  • Sample of Tert-butyl 4-bromophenethyl(methyl)carbamate (5-20 mg)

  • Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., Bruker, JEOL) with a minimum field strength of 300 MHz for 1H.[5][6]

Procedure:

  • Sample Preparation:

    • Weigh approximately 10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl3.

    • Ensure the sample is fully dissolved. If not, sonication may be applied.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the 13C probe.

  • Data Acquisition:

    • Set the experiment to a standard 13C{1H} (proton-decoupled) experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).[7][8]

    • Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

    • Set the number of scans to a sufficient value to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on the sample concentration).

    • Set the relaxation delay (d1) to at least 2 seconds to allow for adequate relaxation of all carbon nuclei, especially quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl3).

    • Integrate the peaks (note: integration in 13C NMR is not always reliable for quantification without specific experimental setups).

    • Analyze the peak positions and compare them with the predicted values.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing and Analysis a0 Weigh Compound a1 Dissolve in Deuterated Solvent a0->a1 a2 Transfer to NMR Tube a1->a2 b0 Insert Sample a2->b0 b1 Lock and Shim b0->b1 b2 Tune Probe b1->b2 c0 Set Experimental Parameters b2->c0 c1 Acquire Data (Multiple Scans) c0->c1 d0 Fourier Transform c1->d0 d1 Phase and Calibrate d0->d1 d2 Analyze Spectrum d1->d2

Caption: Experimental workflow for 13C NMR spectroscopy.

Conclusion

This guide provides a robust framework for understanding and predicting the 13C NMR spectrum of Tert-butyl 4-bromophenethyl(methyl)carbamate. By leveraging comparative data from structurally related compounds and adhering to a standardized experimental protocol, researchers can confidently characterize this molecule and ensure its structural integrity for downstream applications in drug discovery and development. The provided analysis serves as a valuable reference point for interpreting experimental data and reinforces the predictive power of NMR spectroscopy in modern chemical research.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (n.d.). tert-butyl N-[(4-bromophenyl)methyl]carbamate. Retrieved from [Link]

  • MDPI. (2021). Synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molecules, 26(15), 4487. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Tert-Butyl (1s,2s)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Retrieved from [Link]

  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5185. [Link]

  • ResearchGate. (2020). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Ethyl,N-methyl-4-bromobenzylamine. Retrieved from [Link]

  • PubChem. (n.d.). Boc-L-phenylalanine methyl ester. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

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